1-氯-4-(氯乙烯基)-2-(硝基氧)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

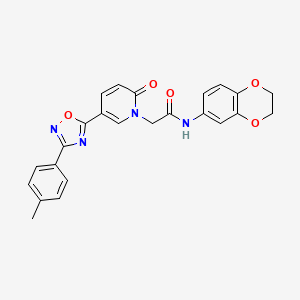

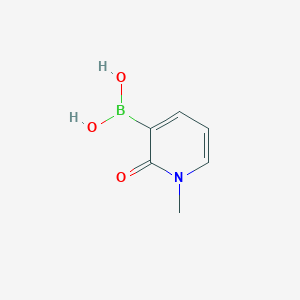

BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is a useful research compound. Its molecular formula is C9H7BrClNO and its molecular weight is 260.52. The purity is usually 95%.

BenchChem offers high-quality BrC1=C(C=CC(=C1)Cl)C1=NOCC1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BrC1=C(C=CC(=C1)Cl)C1=NOCC1 including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在癌症研究中的作用

该化合物与BRCA1有关,BRCA1是一种在维持基因组稳定性中起重要作用的蛋白质 . BRCA1的异常表达与多种癌症有关 . 因此,该化合物可能在癌症研究中发挥作用,尤其是在了解BRCA1在不同类型人类癌症中的作用 .

DNA修复机制

该化合物可能在DNA修复机制中发挥作用。 已知BRCA1在应对DNA损伤时与蛋白质和DNA相互作用 . 该化合物可能用于研究这些相互作用,并了解BRCA1如何促进DNA损伤修复 .

核糖体生物合成

该化合物可用于研究核糖体生物合成。 已发现BRCA1抑制核糖体R环,核糖体R环是可能诱导DNA损伤的RNA:DNA杂交体 . 该化合物可能用于研究BRCA1如何调节rRNA加工,以及其缺陷如何导致核糖体R环和DNA断裂增加 .

免疫反应调节

该化合物可用于研究免疫反应的调节。 BRCA1与代谢酶SHMT2形成复合体,并调节免疫反应 . 该化合物可能用于研究这些相互作用,并了解BRCA1如何促进免疫调节 .

在有丝分裂中的作用

该化合物可用于研究BRCA1在有丝分裂中的作用。 BRCA1与代谢酶SHMT2形成复合体,并调节有丝分裂 . 该化合物可能用于研究这些相互作用,并了解BRCA1如何促进细胞分裂 .

在造血作用中的作用

该化合物可用于研究BRCA1在造血作用中的作用。 BRCA1与代谢酶SHMT2形成复合体,并调节造血作用 . 该化合物可能用于研究这些相互作用,并了解BRCA1如何促进血液细胞成分的形成 .

作用机制

Target of Action

The primary target of the compound BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is the BRCA1 protein . BRCA1 is a tumor suppressor gene that encodes for the BRCA1 protein, which plays a vital role in DNA repair, cell cycle regulation, and the maintenance of genomic stability . The BRCA1 protein interacts with a variety of other proteins that play essential roles in gene regulation and embryonic development .

Mode of Action

The compound interacts with its target, the BRCA1 protein, through its C-terminal BRCT domains . These domains are crucial in protein-protein interactions as well as in DNA damage response and cell cycle regulation through their phosphoprotein binding modules that recognize the phosphorylated protein sequence motif of other kinases . Mutations within the BRCT domain can disrupt the normal function of BRCA1 and lead to an increased risk of developing breast and ovarian cancer .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a role in the functional mechanisms of BRIP1, including “basal transcription factors,” “homologous recombination,” “nucleotide excision repair,” and DNA metabolism pathways . It also contributes to regulating ribosomal biogenesis, an essential cellular process known to be altered in Fanconi anemia and linked to the etiology of bone marrow failure .

Result of Action

The molecular and cellular effects of the compound’s action include the stimulation of gene transcription without the requirement for a DNA-tethering function in mammalian and yeast cells . It also facilitates antisense ribosomal RNA production and double-stranded ribosomal RNA formation to suppress RNA polymerase I-induced ribosomal R-loops . This function contributes to regulating ribosomal biogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, modern materials such as Bisphenol A should be examined for their relationship with DNA stability, cancer incidence, and chemotherapy

属性

IUPAC Name |

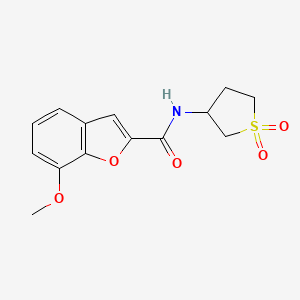

3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUONLUKMKCEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)

![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)